molecular formula C24H26N6O6 B2914372 5-amino-N-(3,5-dimethoxyphenyl)-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide CAS No. 1115896-20-2

5-amino-N-(3,5-dimethoxyphenyl)-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2914372
CAS No.: 1115896-20-2
M. Wt: 494.508
InChI Key: IJGOZCJDHFEWJC-UHFFFAOYSA-N
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Description

The compound 5-amino-N-(3,5-dimethoxyphenyl)-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide (CAS: 1113104-94-1) is a structurally complex heterocyclic molecule with a molecular formula of C₂₄H₂₆N₆O₅ and a molecular weight of 478.509 g/mol . Its core structure comprises a 1,2,3-triazole ring substituted at the 4-position with a carboxamide group and at the 1-position with a methyl-linked 1,3-oxazole moiety. The oxazole ring is further substituted with a 2,4-dimethoxyphenyl group, while the carboxamide nitrogen is bonded to a 3,5-dimethoxyphenyl group. This arrangement introduces multiple electron-donating methoxy substituents, which may enhance solubility and influence intermolecular interactions compared to halogenated analogs .

  • 1,3-oxazole formation via cyclization of acylated precursors (e.g., using methods analogous to those in ).
  • Triazole-carboxamide coupling via peptide-like reactions (e.g., EDCI/HOBt-mediated amidation, as seen in ).

Properties

IUPAC Name

5-amino-N-(3,5-dimethoxyphenyl)-1-[[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O6/c1-13-19(27-24(36-13)18-7-6-15(32-2)11-20(18)35-5)12-30-22(25)21(28-29-30)23(31)26-14-8-16(33-3)10-17(9-14)34-4/h6-11H,12,25H2,1-5H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJGOZCJDHFEWJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=C(C=C(C=C2)OC)OC)CN3C(=C(N=N3)C(=O)NC4=CC(=CC(=C4)OC)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-amino-N-(3,5-dimethoxyphenyl)-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity through various studies, including immunological effects, anti-inflammatory properties, and potential applications in therapeutic contexts.

Chemical Structure

The compound is characterized by the following structural features:

  • A triazole ring
  • An oxazole moiety
  • Two dimethoxyphenyl groups
  • An amino functional group

This unique structure may contribute to its diverse biological activities.

Immunomodulatory Effects

Research indicates that derivatives of isoxazole and triazole compounds exhibit significant immunomodulatory effects. For instance:

  • Immunosuppressive Activity : Certain analogs of isoxazole derivatives have shown to inhibit humoral immune responses in vitro while stimulating the inductive phase of delayed-type hypersensitivity (DTH) in vivo. These findings suggest a dual role where the compound can modulate immune responses depending on the context .
  • Cytokine Production : The compound has been observed to inhibit lipopolysaccharide (LPS)-induced TNF-alpha production in human blood cultures, indicating its potential as an anti-inflammatory agent .

Anti-inflammatory Properties

The compound's structural components suggest potential anti-inflammatory properties. In various studies:

  • Carrageenan-Induced Edema : The compound significantly reduced carrageenan-induced foot pad edema in mice, demonstrating its ability to mitigate inflammation .
  • Lymphocyte Mobilization : It preferentially increased the percentage of mature CD4+ and CD8+ T cells in spleen samples from normal mice, indicating a role in promoting lymphocyte mobilization and potentially enhancing immune responses .

Study 1: In Vitro Immune Response Modulation

In a controlled laboratory setting, the compound was tested on peripheral blood mononuclear cells (PBMCs) isolated from healthy donors. The results showed:

  • Inhibition of PHA-Induced Proliferation : The compound inhibited phytohemagglutinin (PHA)-induced PBMC proliferation, suggesting a suppressive effect on T-cell activation .

Study 2: In Vivo Efficacy in Mouse Models

In vivo studies involving mouse models demonstrated:

  • Differential Immune Response : The compound stimulated antibody production against sheep red blood cells (SRBC) while decreasing the cellular immune response to ovalbumin (OVA), indicating a nuanced effect on different arms of the immune system .

Summary of Findings

Biological ActivityObservations
ImmunosuppressiveInhibits humoral response; stimulates DTH
Anti-inflammatoryReduces carrageenan-induced edema
Cytokine InhibitionSuppresses TNF-alpha production
Lymphocyte ActivationIncreases mature CD4+ and CD8+ T cells

Comparison with Similar Compounds

Structural Implications :

  • The target compound’s methoxy groups likely improve aqueous solubility compared to the chloro/cyano substituents in 3a–3e, which are electron-withdrawing and may reduce polarity .
  • The 1,3-oxazole moiety in the target compound could enhance metabolic stability compared to pyrazole-based analogs, as oxazoles are less prone to oxidative degradation .

Oxazole Derivatives ()

and describe 1,3-oxazole derivatives synthesized via [3+2] cycloaddition or N-acylation. For example:

  • Compound 1b in : A 5-aminooxazole-4-carbonitrile with a benzyl group.
  • Compound 7 in : A 2,5-diaryl-4-benzyl-1,3-oxazole with a sulfonylphenyl moiety.
Parameter Target Compound Compound 1b () Compound 7 ()
Oxazole Substitution 2-(2,4-Dimethoxyphenyl), 5-methyl 2-Benzyl, 4-cyano 2,5-Diaryl, 4-benzyl
Additional Moieties Triazole-carboxamide Carbonitrile Sulfonylphenyl
Synthetic Route Not reported [3+2] Cycloaddition Cyclodehydration

Functional Insights :

  • This could enhance target-binding affinity in biological systems .
  • Compared to sulfonylphenyl-substituted oxazoles (e.g., Compound 7), the target’s dimethoxyphenyl groups may reduce steric hindrance, improving membrane permeability .

Triazole-Containing Compounds ()

describes a triazole-4-carboxamide with nitro, bromo, and oxadiazolyl substituents. While structurally distinct, it shares the triazole-carboxamide core:

Parameter Target Compound Compound
Triazole Substituents 1-Oxazole-methyl, 5-amino 1-Oxadiazolyl, 5-nitro
Aromatic Groups Dimethoxyphenyl Nitrophenyl, bromopyrazolyl
Molecular Weight 478.509 g/mol 632.85 g/mol

Key Differences :

  • The compound’s nitro and bromo groups increase molecular weight and may confer electrophilic reactivity , whereas the target’s methoxy groups favor stability and solubility .

Discussion of Structural and Functional Trends

  • Methoxy vs. Halogen Substituents : Methoxy groups in the target compound likely enhance solubility and reduce toxicity compared to chloro/fluoro substituents in pyrazole analogs .
  • Synthetic Complexity : The target compound’s multi-heterocyclic architecture requires sophisticated coupling strategies (e.g., EDCI/HOBt-mediated amidation) compared to simpler cyclization routes for oxazoles .

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